molecular formula C4H2BrF5 B1272682 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene CAS No. 68318-95-6

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Cat. No.: B1272682
CAS No.: 68318-95-6
M. Wt: 224.95 g/mol
InChI Key: AAYAPGNGKQASNS-UHFFFAOYSA-N
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Description

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H2BrF5. It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through the bromination of 3,3,4,4,4-pentafluorobut-1-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Addition Reactions: The double bond in the molecule can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).

    Elimination Reactions: Under suitable conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Addition: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in non-polar solvents like dichloromethane (CH2Cl2).

    Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in high-temperature conditions.

Major Products

    Substitution: Formation of 3,3,4,4,4-pentafluorobut-1-ene derivatives.

    Addition: Formation of 2-bromo-3,3,4,4,4-pentafluorobutane or 2,3-dibromo-3,3,4,4,4-pentafluorobutane.

    Elimination: Formation of 3,3,4,4,4-pentafluorobut-1-yne.

Scientific Research Applications

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organofluorine compounds and fluorinated polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with nucleophilic sites in enzymes and proteins, leading to the formation of covalent bonds and inhibition of enzymatic activity.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes and reach intracellular targets. The bromine atom can participate in electrophilic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene can be compared with other similar compounds such as:

    2-Bromo-3,3,3-trifluoropropene: Lacks the additional fluorine atoms, resulting in different chemical reactivity and applications.

    3,3,4,4,4-Pentafluorobut-1-ene:

    2-Chloro-3,3,4,4,4-pentafluorobut-1-ene: Substitution of bromine with chlorine alters the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-3,3,4,4,4-pentafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF5/c1-2(5)3(6,7)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYAPGNGKQASNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378439
Record name 2-bromo-3,3,4,4,4-pentafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68318-95-6
Record name 2-bromo-3,3,4,4,4-pentafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68318-95-6
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